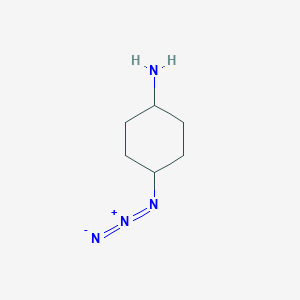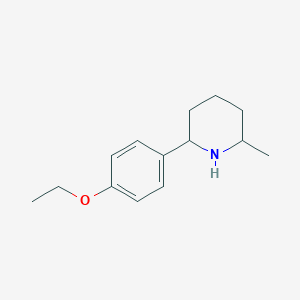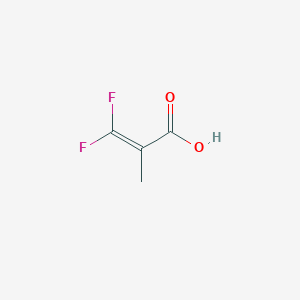![molecular formula C7H13NO B13525951 cis-Octahydropyrano[3,4-c]pyrrole](/img/structure/B13525951.png)
cis-Octahydropyrano[3,4-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-Octahydropyrano[3,4-c]pyrrole: is a heterocyclic compound that features a fused pyrrole and pyran ring system.
準備方法
Synthetic Routes and Reaction Conditions:
Annulation of the Pyran Ring: One of the primary methods involves the addition of a pyran ring to an existing pyrrole ring. This can be achieved through intramolecular heterocyclization involving an O-nucleophilic center.
Intramolecular Cyclization: Another common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: cis-Octahydropyrano[3,4-c]pyrrole can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can also undergo substitution reactions, where functional groups on the pyrrole or pyran rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
cis-Octahydropyrano[3,4-c]pyrrole has several applications in scientific research:
Medicinal Chemistry:
Pharmaceutical Chemistry: It is promising for the synthesis of new pharmaceutical agents due to its unique structural properties.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The exact mechanism of action of cis-Octahydropyrano[3,4-c]pyrrole depends on its specific application. Generally, the compound interacts with molecular targets through its heterocyclic structure, which can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Pyrano[3,4-c]pyrrole Derivatives: These include benzannulated and spiro compounds, which share the pyrano[3,4-c]pyrrole core but have additional fused rings or spiro structures.
Pyrrolo[3,4-c]pyridine: This compound has a similar fused ring system but with a nitrogen atom in the pyridine ring instead of the oxygen in the pyran ring.
Uniqueness: cis-Octahydropyrano[3,4-c]pyrrole is unique due to its fully hydrogenated structure and the specific arrangement of the pyrrole and pyran rings. This gives it distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole |
InChI |
InChI=1S/C7H13NO/c1-2-9-5-7-4-8-3-6(1)7/h6-8H,1-5H2/t6-,7-/m1/s1 |
InChIキー |
DQEFFFJNBUDCCH-RNFRBKRXSA-N |
異性体SMILES |
C1COC[C@@H]2[C@H]1CNC2 |
正規SMILES |
C1COCC2C1CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


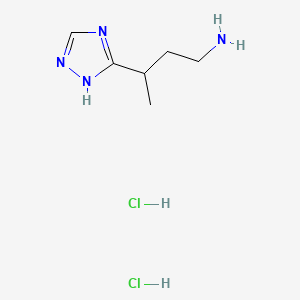
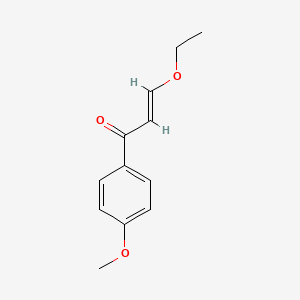
![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)
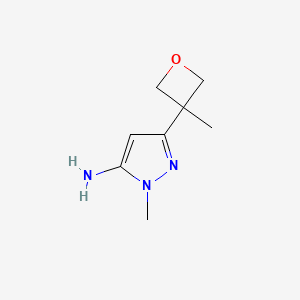
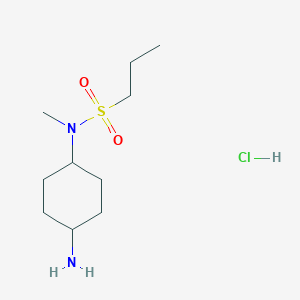

![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)


